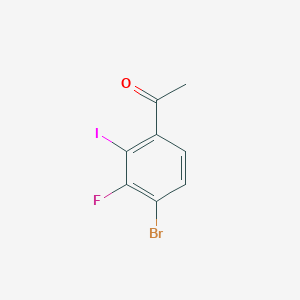
4'-Bromo-3'-fluoro-2'-iodoacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-3’-fluoro-2’-iodoacetophenone is an organic compound with the molecular formula C8H4BrFIO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and iodine atoms at the 4’, 3’, and 2’ positions, respectively. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro-2’-iodoacetophenone typically involves multi-step reactions starting from acetophenone derivatives. One common method includes the sequential halogenation of acetophenone. For instance, the bromination of acetophenone can be achieved using pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent . The reaction conditions often involve maintaining the temperature at around 90°C and using a slight excess of the brominating agent to ensure complete reaction.
Industrial Production Methods
Industrial production of such halogenated acetophenones may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields, cost-effectiveness, and safety. Industrial methods might also employ continuous flow reactors to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4’-Bromo-3’-fluoro-2’-iodoacetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles. For example, the bromine atom can be replaced by a nucleophile in a nucleophilic aromatic substitution reaction.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds or other coupled products.
科学研究应用
4’-Bromo-3’-fluoro-2’-iodoacetophenone has several applications in scientific research:
作用机制
The mechanism of action of 4’-Bromo-3’-fluoro-2’-iodoacetophenone depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the halogen atoms participate in the formation of new carbon-carbon bonds through palladium-catalyzed processes . The presence of multiple halogens can also influence the compound’s electronic properties, making it more reactive towards certain types of chemical transformations.
相似化合物的比较
Similar Compounds
- 4’-Bromo-2’-fluoroacetophenone
- 3’-Bromo-4’-fluoroacetophenone
- 2’-Iodo-4’-fluoroacetophenone
Uniqueness
4’-Bromo-3’-fluoro-2’-iodoacetophenone is unique due to the specific positions of the halogen atoms on the phenyl ring. This unique substitution pattern can lead to distinct reactivity and properties compared to other halogenated acetophenones. For example, the presence of iodine at the 2’ position can make the compound more reactive in certain coupling reactions compared to compounds with bromine or fluorine at the same position .
属性
IUPAC Name |
1-(4-bromo-3-fluoro-2-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPVNLUPBSCAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














